Technical Dossier: 1-Ethyl-3-(2-hydroxyethyl)urea (EHU)
Technical Dossier: 1-Ethyl-3-(2-hydroxyethyl)urea (EHU)
Research Grade: Carcinogenesis & Alkylating Agent Precursor
Executive Summary
1-Ethyl-3-(2-hydroxyethyl)urea (EHU) , CAS [29346-51-8], is a specific disubstituted urea derivative primarily utilized in oncology research and chemical synthesis.[1][2][3] Unlike its mono-substituted analog Hydroxyethyl Urea (used in cosmetics), EHU is a potent bioactive agent often studied for its carcinogenic potential and its role as a precursor to 1-(2-hydroxyethyl)-3-ethyl-1-nitrosourea (HENU) .
This guide details the physicochemical properties, synthetic pathways, and biological mechanisms of EHU, designed for researchers investigating neurogenic tumor induction and DNA alkylation pathways.
⚠️ Critical Safety Distinction
Do not confuse with Cosmetic Hydroxyethyl Urea.
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Cosmetic Ingredient: (2-Hydroxyethyl)urea (CAS 2078-71-9) – Humectant, safe for topical use.
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Research Chemical: 1-Ethyl-3-(2-hydroxyethyl)urea (CAS 29346-51-8) – Suspected Carcinogen/Mutagen .[1] Induces thyroid and astrocytic tumors in animal models.[4] Handle with extreme caution under BSL-2/Chemical Fume Hood conditions.
Molecular Architecture & Physicochemical Profile[5]
EHU is characterized by an asymmetric urea core flanked by an ethyl group and a hydroxyethyl group. This structure imparts amphiphilic properties, allowing solubility in both aqueous and organic media, which facilitates its distribution in biological systems.
Table 1: Physicochemical Properties
| Property | Value | Notes |
| IUPAC Name | 1-Ethyl-3-(2-hydroxyethyl)urea | |
| CAS Number | 29346-51-8 | Distinct from nitroso- derivatives |
| Molecular Formula | C₅H₁₂N₂O₂ | |
| Molecular Weight | 132.16 g/mol | |
| Melting Point | 56 °C | Low-melting solid |
| Boiling Point | Decomposes | Thermal instability >150°C |
| Solubility | Water, Ethanol, DMSO | High aqueous solubility due to -OH and Urea moiety |
| Vapor Pressure | 4.03 × 10⁻⁶ mmHg (25°C) | Low volatility |
| Acidity (pKa) | ~13 (Amide proton) | Weakly acidic |
Synthetic Routes & Manufacturing Logic
The synthesis of EHU follows a nucleophilic addition mechanism typical of urea formation. The preferred laboratory route utilizes Ethyl Isocyanate and Ethanolamine . This pathway is chosen for its high atom economy and lack of complex byproducts, though it requires strict moisture control to prevent isocyanate hydrolysis.
Reaction Mechanism
The lone pair on the ethanolamine nitrogen attacks the electrophilic carbon of the isocyanate group. The resulting intermediate undergoes a proton transfer to form the stable urea linkage.
Figure 1: Synthesis of EHU via isocyanate addition. The reaction is exothermic and typically conducted in dichloromethane (DCM) or toluene at 0–5°C.
Laboratory Protocol (Small Scale)
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Preparation: Charge a flame-dried 3-neck flask with anhydrous DCM under nitrogen atmosphere.
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Reagent Addition: Add Ethanolamine (1.0 eq) and cool to 0°C.
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Addition: Dropwise addition of Ethyl Isocyanate (1.05 eq) over 30 minutes. Maintain temperature <5°C to prevent polymerization.
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Workup: Evaporate solvent in vacuo. Recrystallize crude solid from Ethyl Acetate/Hexane.
Mechanism of Action: Carcinogenesis & Nitrosation[6]
EHU is extensively studied as a model for neurogenic carcinogenesis . Its biological activity is largely attributed to its conversion into a nitrosourea in vivo or in situ.
The Nitrosation Pathway
In the presence of nitrites (often found in gastric environments or added in experimental conditions), EHU undergoes N-nitrosation to form 1-(2-hydroxyethyl)-3-ethyl-1-nitrosourea (HENU) . HENU is unstable and decomposes to release an ethyl diazonium ion, a potent alkylating agent.
Key Pathological Outcomes:
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Thyroid Tumors: High incidence in F344 rats.
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Astrocytomas/Gliomas: Targets the central nervous system, crossing the blood-brain barrier due to the ethyl/hydroxyethyl lipophilicity balance.
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DNA Damage: Alkylation of Guanine (O6-ethylguanine) leads to G:C → A:T transition mutations.
Figure 2: The bio-activation pathway of EHU. The urea itself is relatively inert but serves as a stable carrier for the ultimate carcinogen generated via nitrosation.
Analytical Characterization
For drug development and quality control, precise quantification is required. High-Performance Liquid Chromatography (HPLC) is the standard, often coupled with Mass Spectrometry (LC-MS) due to the lack of a strong UV chromophore in the urea backbone.
Recommended Analytical Method
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Technique: RP-HPLC (Reverse Phase)
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Column: C18 (e.g., Agilent Zorbax Eclipse, 3.5 µm)
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Mobile Phase:
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A: Water + 0.1% Formic Acid
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B: Acetonitrile
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Gradient: 5% B to 95% B over 10 min.
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Detection:
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UV: 200-210 nm (Low sensitivity, non-specific).
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MS (ESI+): Monitor [M+H]⁺ = 133.16 m/z.
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Reference Standard: Use CAS 29346-51-8 (purity >98%).
Safety & Handling Protocols
Hazard Classification: Carcinogen (Category 1B), Mutagen (Category 2).
Operational Safety
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Containment: All weighing and solution preparation must occur inside a certified Chemical Fume Hood or Glovebox.
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PPE: Double nitrile gloves, lab coat, and safety goggles.
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Deactivation: Spills should be treated with 1M NaOH to hydrolyze the urea/nitrosourea structure, followed by neutralization.
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Waste: Segregate as "Cytotoxic/Carcinogenic Waste." Do not dispose of down the drain.
Storage
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Temperature: 2–8°C (Refrigerated).
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Atmosphere: Hygroscopic; store under Argon or Nitrogen.
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Stability: Stable for 2 years if kept dry. Hydrolyzes slowly in aqueous solution; rapidly decomposes in strong acid/base.
References
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National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 136274, 1-Ethyl-3-(2-hydroxyethyl)urea. Retrieved February 2, 2026, from [Link]
Sources
- 1. 1251925-29-7,4-bromo-N-{3-[(methylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1-Ethyl-3-(2-hydroxyethyl)urea | CymitQuimica [cymitquimica.com]
- 3. 1-ethyl-3-(2-hydroxyethyl)urea synthesis - chemicalbook [chemicalbook.com]
- 4. biosynth.com [biosynth.com]
